molecular formula C23H17NO3 B186219 Guaiacol cinchophenate CAS No. 60883-69-4

Guaiacol cinchophenate

Cat. No.: B186219
CAS No.: 60883-69-4
M. Wt: 355.4 g/mol
InChI Key: YNIRXOGPTRXJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiacol (2-methoxyphenol) is an ortho-methoxyphenolic compound derived from lignin degradation, coal tar distillation, or synthetic processes . It is a key intermediate in biorefining and pharmaceuticals due to its antioxidant properties and role as a precursor for synthesizing vanillin, syringol, and other aromatic compounds . Guaiacol is also a critical flavor compound in foods and beverages, notably contributing to the smoky aroma of whisky .

Properties

CAS No.

60883-69-4

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

(2-methoxyphenyl) 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H17NO3/c1-26-21-13-7-8-14-22(21)27-23(25)18-15-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3

InChI Key

YNIRXOGPTRXJPF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Other CAS No.

60883-69-4

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Guaicol (2-methoxyphenol) contains two reactive functional groups:

  • Phenolic hydroxyl group : Prone to oxidation, esterification, and electrophilic substitution.

  • Methoxy group : Directs electrophilic substitution to the para position.

Cinchophen (2-phenylquinoline-4-carboxylic acid) derivatives typically involve carboxylate or ester groups, suggesting that guaiacol cinchophenate may form via esterification between guaiacol’s hydroxyl group and cinchophen’s carboxylic acid (Figure 1).

Esterification

Guaiacol’s hydroxyl group could react with cinchophen’s carboxylic acid under acidic or coupling conditions:

Cinchophen COOH +Guaiacol OH H+or DCCGuaiacol cinchophenate ester +H2O\text{Cinchophen COOH }+\text{Guaiacol OH }\xrightarrow{\text{H}^+\text{or DCC}}\text{this compound ester }+\text{H}_2\text{O}

Key Factors :

  • Catalysts: H2SO4\text{H}_2\text{SO}_4, pp-toluenesulfonic acid, or carbodiimides (DCC/DMAP).

  • Temperature: 60–100°C for acid-catalyzed esterification.

Oxidation Reactions

Guaiacol is readily oxidized by peroxidases or H2O2\text{H}_2\text{O}_2, forming dimeric or polymeric products (e.g., tetraguaiacol) . If this compound retains the phenolic group, similar oxidative coupling might occur:

4Guaiacol cinchophenate+2H2O2PeroxidaseTetramer+8H2O4\,\text{this compound}+2\,\text{H}_2\text{O}_2\xrightarrow{\text{Peroxidase}}\text{Tetramer}+8\,\text{H}_2\text{O}

Evidence : Oxidation of guaiacol derivatives produces colored quinones or biphenyl structures .

Potential Biological Interactions

Guaiacol derivatives exhibit antimicrobial and antioxidant properties . If synthesized, this compound might:

  • Inhibit bacterial biofilms : Synergistic effects with antibiotics (as seen with guaiacol + ciprofloxacin) .

  • Disrupt fungal membranes : Via lipid peroxidation or reactive oxygen species (ROS) generation .

Stability and Degradation

  • Hydrolysis : The ester bond in this compound may hydrolyze under alkaline conditions:

Guaiacol cinchophenate+OHCinchophenate+Guaiacol\text{this compound}+\text{OH}^-\rightarrow \text{Cinchophenate}^-+\text{Guaiacol}

  • Thermal Decomposition : Likely decomposes at elevated temperatures (>200°C), releasing methoxyphenol fragments .

Data Gaps and Limitations

  • No empirical studies on this compound were found in the reviewed literature.

  • Proposed mechanisms are inferred from guaiacol’s reactivity and cinchophen’s ester chemistry.

Recommended Research Directions

  • Synthesis Optimization : Screen coupling agents (e.g., DCC, EDCI) for ester formation.

  • Spectroscopic Characterization : Use 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and MS to confirm structure.

  • Biological Assays : Test antifungal/antibacterial activity against Fusarium or Pseudomonas strains .

Note : If "this compound" refers to a specific pharmaceutical or industrial compound not covered here, additional clarification or access to proprietary databases may be required.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Guaiacol and Analogues

Compound Molecular Formula Substituents Key Properties Primary Sources/Applications
Guaiacol C₇H₈O₂ -OH, -OCH₃ (ortho) High ethanol solubility; antioxidant; smoky flavor agent Lignin degradation, whisky, pharmaceuticals
Eugenol C₁₀H₁₂O₂ -OH, -OCH₃ (para), allyl chain Antimicrobial; clove-like aroma; low water solubility Medicinal plants (e.g., clove)
Vanillin C₈H₈O₃ -OH, -OCH₃ (para), -CHO Sweet aroma; pH-sensitive; antioxidant Lignin-derived synthesis, food flavoring
Syringol C₈H₁₀O₃ -OH, -OCH₃ (meta, para) Higher thermal stability; less volatile than guaiacol Biomass pyrolysis, smoked foods
4-Ethylguaiacol C₉H₁₂O₂ -OH, -OCH₃, -CH₂CH₃ Enhanced hydrophobic binding; wine and whisky flavor modifier Fermentation byproducts, aged beverages

Key Differences:

  • Solubility: Guaiacol exhibits higher ethanol solubility than eugenol or vanillin, enhancing its flavor impact in spirits .
  • Reactivity: Guaiacol forms stable complexes with Ca²⁺ ions (molar ratio 4:1), a property exploited in purification processes, whereas eugenol and vanillin show weaker interactions .

Analytical Methods and Detection

Guaiacol and its analogues are quantified using GC-MS and Folin-Ciocalteu assays. For example:

  • GC-MS : Guaiacol in kiwi juice was detected at 14.47 min (m/z 81, 109, 124) with concentrations ranging 11–34 ppb after incubation .
  • Folin-Ciocalteu Assay: Guaiacol showed a 12% error margin in mixed phenolic standards (TS1: vanillin, vanillic acid, catechol), highlighting assay limitations for structurally similar compounds .

Q & A

Q. How can researchers integrate computational modeling into this compound’s drug-likeness assessment?

  • Methodological Answer : Perform in silico ADMET prediction using tools like SwissADME or ADMETlab:
  • Parameters : Lipophilicity (LogP), bioavailability score, and cytochrome P450 interactions.
  • Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina.
    Validate predictions with wet-lab assays to bridge computational and experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.